molecular formula C35H24N6Na2O11S3 B13803137 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt CAS No. 72275-95-7

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt

Cat. No.: B13803137
CAS No.: 72275-95-7
M. Wt: 846.8 g/mol
InChI Key: CEXKQVNVJBGENQ-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vibrant colors and are commonly used in dye and pigment industries. This compound is particularly notable for its sulfonic acid groups, which enhance its solubility in water and its ability to bind to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt typically involves multiple steps:

    Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form the azo compounds.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and binding properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance solubility and binding affinity. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with biological molecules in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, monosodium salt
  • **2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, potassium salt

Uniqueness

The disodium salt form of this compound is unique due to its enhanced solubility in water, making it particularly useful in applications where high solubility is required. Additionally, the presence of multiple azo and sulfonic acid groups provides a high degree of versatility in chemical reactions and applications.

Properties

CAS No.

72275-95-7

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

CEXKQVNVJBGENQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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